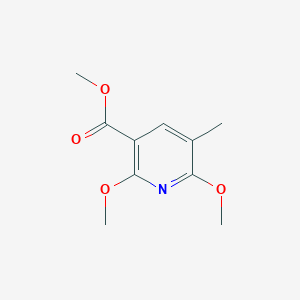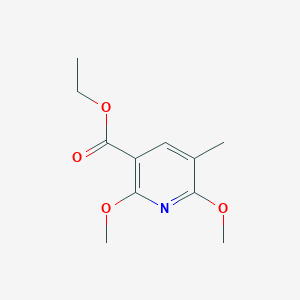![molecular formula C12H15NO5 B6296520 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% CAS No. 180859-80-7](/img/structure/B6296520.png)
3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% (CEHPA-95) is a synthetic compound that has attracted attention in recent years due to its potential applications in scientific research. It is a derivative of the amino acid L-glutamic acid, and is commonly referred to as a “glutamate analogue”. CEHPA-95 has been investigated for its potential use in a variety of areas, including biochemical and physiological studies, drug delivery, and as a potential therapeutic agent.
Scientific Research Applications
3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of various diseases, such as epilepsy and Parkinson’s disease. Additionally, it has been investigated as a potential drug delivery agent, as it is capable of crossing the blood-brain barrier and delivering drugs to the central nervous system. 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% has also been studied for its potential use in the diagnosis and monitoring of certain diseases, such as cancer.
Mechanism of Action
The mechanism of action of 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% is not fully understood. However, it is believed to act as an agonist at certain glutamate receptors, which are responsible for the transmission of signals in the brain. Additionally, it is thought to modulate the activity of certain enzymes, such as glutamate dehydrogenase and glutamate decarboxylase, which are involved in the metabolism of glutamate.
Biochemical and Physiological Effects
The effects of 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% on biochemical and physiological processes are still being studied. However, it has been shown to have neuroprotective effects in animal models of epilepsy, suggesting that it may be beneficial in the treatment of this condition. Additionally, it has been shown to modulate the activity of certain enzymes involved in the metabolism of glutamate, suggesting that it may be useful in the treatment of conditions related to glutamate imbalance, such as Parkinson’s disease.
Advantages and Limitations for Lab Experiments
3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, it is non-toxic, and can be administered in relatively low doses. However, it is important to note that 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% is not approved for use in humans, and thus its use in laboratory experiments should be conducted with caution.
Future Directions
The potential applications of 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% are still being investigated. Future research may focus on its use as a therapeutic agent for the treatment of neurological disorders, such as epilepsy and Parkinson’s disease. Additionally, further research may be conducted to explore its potential use as a drug delivery agent, and to further investigate its effects on biochemical and physiological processes. Additionally, further research may be conducted to investigate the potential of 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% as a diagnostic and monitoring tool for certain diseases, such as cancer. Finally, research may be conducted to investigate the potential of 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% as a therapeutic agent for other conditions, such as depression and anxiety.
Synthesis Methods
3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95% can be synthesized by a variety of methods. One method involves the use of an organic reaction between 2-chloroethanol and 3-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a substituted aromatic aldehyde, which can then be reacted with L-glutamic acid to form 3-[N-(2-Carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid, 95%.
properties
IUPAC Name |
3-[N-(2-carboxyethyl)-3-hydroxyanilino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-10-3-1-2-9(8-10)13(6-4-11(15)16)7-5-12(17)18/h1-3,8,14H,4-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINSZLWCQLVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N(CCC(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[N-(2-carboxyethyl)-N-(3-hydroxyphenyl)amino]propionic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Bis(ethylbenzene)molybdenum [mixture of (C2H5)xC6H6-x where x = 0-4)]](/img/structure/B6296536.png)


![N-[1-(Fluoromethyl)-4-(benzyloxy)butyl]phthalimide](/img/structure/B6296549.png)